molecular formula C19H22N2O4 B027381 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline CAS No. 82925-01-7

1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline

Cat. No.: B027381
CAS No.: 82925-01-7
M. Wt: 342.4 g/mol
InChI Key: APCRFYGXPUAKFD-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline is a complex organic compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by its tetrahydroisoquinoline core, substituted with methoxy groups at the 6 and 7 positions and a 2-(4-nitrophenyl)ethyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone and 4-nitrophenylethylamine.

    Formation of Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where 6,7-dimethoxy-1-tetralone reacts with 4-nitrophenylethylamine in the presence of an acid catalyst.

    Reduction: The resulting intermediate is then subjected to reduction conditions, typically using hydrogen gas in the presence of a palladium catalyst, to yield the tetrahydroisoquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Pictet-Spengler reaction and efficient catalytic systems for the reduction step to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amino-substituted isoquinolines.

    Substitution: Various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and other heterocyclic compounds.

    Biological Studies: It is utilized in studies investigating the biological activity of isoquinoline derivatives, including their potential as enzyme inhibitors or receptor ligands.

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline can be compared with other isoquinoline derivatives:

    1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy and nitrophenyl substitutions, resulting in different chemical reactivity and biological activity.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the nitrophenyl group, leading to variations in its pharmacological properties.

    2-(4-Nitrophenyl)ethylamine: Contains the nitrophenyl group but lacks the isoquinoline core, affecting its overall chemical behavior and applications.

The unique combination of the tetrahydroisoquinoline core with methoxy and nitrophenyl substitutions makes this compound a valuable compound in various fields of research.

Properties

IUPAC Name

6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-24-18-11-15-8-10-20(13-16(15)12-19(18)25-2)9-7-14-3-5-17(6-4-14)21(22)23/h3-6,11-12H,7-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCRFYGXPUAKFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439786
Record name 6,7-Dimethoxy-2-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82925-01-7
Record name 6,7-Dimethoxy-2-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-(2-bromoethyl)-4-nitrobenzene (9.64 g), 1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline hydrochloride (10.59 g) and potassium carbonate (17.38 g) in isopropanol (150 ml) was refluxed for 48 h. The mixture was then filtered and the filtrate evaporated to dryness. The resulting residue was taken up in water and extracted with dichloromethane. The organic layer was washed with water, dried and evaporated to give an oil which crystallised in a mixture of 2-propanol and diethyl ether to give the title compound (10.27 g). M.p.: 118°-119°.
Quantity
9.64 g
Type
reactant
Reaction Step One
Quantity
10.59 g
Type
reactant
Reaction Step One
Quantity
17.38 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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